molecular formula C14H10N2O2 B14800709 N-(10-nitrosoanthracen-9-yl)hydroxylamine CAS No. 7461-27-0

N-(10-nitrosoanthracen-9-yl)hydroxylamine

Cat. No.: B14800709
CAS No.: 7461-27-0
M. Wt: 238.24 g/mol
InChI Key: CVIGSENJOCVNLZ-UHFFFAOYSA-N
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Description

N-(10-nitrosoanthracen-9-yl)hydroxylamine is an organic compound with the molecular formula C₁₄H₁₀N₂O₂ It is known for its unique structure, which includes a nitroso group attached to an anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-nitrosoanthracen-9-yl)hydroxylamine typically involves the reaction of 10-nitrosoanthracene with hydroxylamine. One common method includes the use of hydroxylamine hydrochloride and a base such as triethylamine in an anhydrous solvent like acetonitrile, under reflux conditions . The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(10-nitrosoanthracen-9-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitrosoanthracene derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitrosoanthracene derivatives, aminoanthracene derivatives, and various substituted anthracene compounds.

Scientific Research Applications

N-(10-nitrosoanthracen-9-yl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(10-nitrosoanthracen-9-yl)hydroxylamine involves its interaction with molecular targets through its nitroso and hydroxylamine functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, affecting various cellular pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive species is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A parent compound of N-(10-nitrosoanthracen-9-yl)hydroxylamine, used in the production of dyes and as a scintillator.

    10-nitrosoanthracene: A precursor in the synthesis of this compound.

    Hydroxylamine: A simple compound with a hydroxylamine group, used in various chemical reactions.

Uniqueness

This compound is unique due to the presence of both nitroso and hydroxylamine groups attached to an anthracene ring.

Properties

CAS No.

7461-27-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

N-(10-nitrosoanthracen-9-yl)hydroxylamine

InChI

InChI=1S/C14H10N2O2/c17-15-13-9-5-1-2-6-10(9)14(16-18)12-8-4-3-7-11(12)13/h1-8,15,17H

InChI Key

CVIGSENJOCVNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N=O)NO

Origin of Product

United States

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